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molecular formula C12H6F3N3O2 B1301188 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil CAS No. 75838-24-3

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil

Cat. No. B1301188
M. Wt: 281.19 g/mol
InChI Key: WRRPMKHYWNEDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040516B2

Procedure details

To a suspension of 2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate (prepared in Reference Example 111) (26.2 g) in acetonitrile (300 ml) was added triethylamine (111 ml) and the resulting mixture was stirred for six hours with heating under reflux. The reaction solutions were concentrated under reduced pressure, and to the residue was added 1M hydrochloric acid and the resulting mixture was extracted with ethyl acetate twice. The organic layer was washed with 1M hydrochloric acid and saturated saline. The resulting mixture was dried over anhydrous magnesium and then concentrated under reduced pressure to afford 2,4-dioxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-5-carbonitrile (22.7 g).
Name
2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:10][NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1)[C:4]([NH:6][C:7](=O)[O-:8])=[O:5])#[N:2].C(N(CC)CC)C>C(#N)C>[O:8]=[C:7]1[NH:6][C:4](=[O:5])[C:3]([C:1]#[N:2])=[CH:10][N:11]1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[CH:13]=1

Inputs

Step One
Name
2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate
Quantity
26.2 g
Type
reactant
Smiles
C(#N)C(C(=O)NC([O-])=O)=CNC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
111 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solutions were concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with 1M hydrochloric acid and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried over anhydrous magnesium
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1N(C=C(C(N1)=O)C#N)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.7 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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